![molecular formula C12H13N3O B2592660 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 23890-08-6](/img/structure/B2592660.png)
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O . It is a white solid that dissolves well in polar organic solvents . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring bound to a phenyl group . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazoles, including 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including condensation with hydroxylamine to form oximes .Physical And Chemical Properties Analysis
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a beige to buff powder . It has a molecular weight of 200.24 .Scientific Research Applications
Synthesis and Chemical Transformations
Sonogashira-Type Reactions : This compound has been used as a precursor in Sonogashira-type cross-coupling reactions to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates have been further processed to create 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).
Grignard Reagent Addition : It's also involved in reactions with Grignard reagents to produce pH-sensitive spin probes, indicating its use in creating compounds for biochemical studies (Kirilyuk et al., 2003).
Vilsmeier-Haak Formylation : The compound has been synthesized through formylation reactions, highlighting its accessibility for further chemical transformations (Attaryan et al., 2006).
Oxidation Reactions : Oxidation processes have led to the creation of dimerized nitrile oxides, demonstrating the compound's role in facilitating complex synthesis routes (Prakash & Pannu, 2007).
Applications in Material Science and Heterocyclic Chemistry
Synthesis of Pyrazolo[4,3-c]pyridines : The compound is used to synthesize trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its importance in creating molecules with potential applications in materials science (Palka et al., 2014).
Formation of Azo and Bisazo Dyes : Research has also focused on the synthesis of azo and bisazo dyes from pyrazolone derivatives, indicating its utility in dye manufacturing and possibly organic electronics (Bagdatli & Ocal, 2012).
Antimicrobial Studies
- Antimicrobial Compound Synthesis : The compound serves as a precursor in synthesizing chalcones, pyrazolinyl-pyrazoles, and other derivatives with significant antimicrobial activities, highlighting its potential in developing new pharmaceutical agents (Ramadan et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-12(8-13-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJQQFWHWWMMN-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime |
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